



# Application Notes and Protocols for PET Imaging with Terbium-149

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-149 |           |
| Cat. No.:            | B1202998    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **Terbium-149** (149 Tb) in Positron Emission Tomography (PET) imaging to visualize its distribution in preclinical research settings. **Terbium-149** is a unique radionuclide with theranostic potential, meaning it has both therapeutic (alpha particle emission) and diagnostic (positron emission) properties.[1][2][3][4] This dual capability allows for "alpha-PET," enabling the visualization of the distribution of the therapeutic agent itself.[5][6]

#### **Introduction to Terbium-149 for PET Imaging**

**Terbium-149** is a radioisotope with a half-life of 4.1 hours, decaying through both alpha emission (3.97 MeV, 16.7% abundance) and positron emission (E $\beta$ +mean = 730 keV, 7.1% abundance).[1][3][5][6] The emission of positrons allows for in vivo imaging using PET, a highly sensitive and quantitative imaging modality.[3] This provides a significant advantage in radiopharmaceutical development, as it allows for the non-invasive assessment of the biodistribution and tumor targeting of <sup>149</sup>Tb-labeled agents.

The ability to perform PET imaging with <sup>149</sup>Tb is particularly valuable for post-treatment assessment, enabling the visualization of the therapeutic radiopharmaceutical's distribution.[4] [7] As a radiolanthanide, <sup>149</sup>Tb can be stably chelated by macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can be conjugated to various targeting molecules like peptides and antibodies.[2][5]



### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies involving <sup>149</sup>Tb for PET imaging.

Table 1: Physical Properties of Terbium-149

| Property                           | Value                                                    | Reference |
|------------------------------------|----------------------------------------------------------|-----------|
| Half-life (T1/2)                   | 4.1 hours                                                | [1]       |
| Decay Mode                         | $\alpha$ -emission, $\beta$ +-emission, Electron Capture | [4][7]    |
| α-particle Energy (Eα)             | 3.97 MeV                                                 | [1]       |
| α-particle Intensity (Iα)          | 16.7%                                                    | [1]       |
| Mean Positron Energy<br>(Eβ+mean)  | 730 keV                                                  | [3][5][6] |
| Positron Intensity (Iβ+)           | 7.1%                                                     | [3][5][6] |
| Gamma-ray Energy (Εγ) for<br>SPECT | 165 keV                                                  | [3]       |
| Gamma-ray Intensity (Ιγ) for SPECT | 26.4%                                                    | [3]       |

Table 2: Radiolabeling and Preclinical Imaging Parameters for <sup>149</sup>Tb-labeled Radiopharmaceuticals



| Parameter               | <sup>149</sup> Tb-DOTANOC                    | <sup>149</sup> Tb-PSMA-617                      | <sup>149</sup> Tb-cm09 (folate<br>conjugate) |
|-------------------------|----------------------------------------------|-------------------------------------------------|----------------------------------------------|
| Targeting Moiety        | DOTANOC                                      | PSMA-617                                        | Folate conjugate<br>(cm09)                   |
| Target                  | Somatostatin<br>Receptors                    | Prostate-Specific<br>Membrane Antigen<br>(PSMA) | Folate Receptor                              |
| Radiochemical Purity    | >98%                                         | >98%                                            | >96%                                         |
| Specific Activity       | 5 MBq/nmol                                   | 6 MBq/nmol                                      | ~0.48 MBq/nmol                               |
| Animal Model            | Nude mouse with<br>AR42J tumor<br>xenografts | Mice with PSMA-<br>positive PC-3 PIP<br>tumors  | KB tumor-bearing nude mice                   |
| Injected Activity (PET) | ~7 MBq (~1.4 nmol)                           | 5 MBq                                           | ~9 MBq                                       |
| Imaging Time Point      | 2 hours post-injection                       | Not specified in search results                 | 1.5 and 3 hours post-<br>injection           |
| Imaging Modality        | Preclinical PET/CT                           | PET/CT                                          | PET/CT                                       |

## Experimental Protocols Production and Purification of Terbium-149

**Terbium-149** is typically produced via proton-induced spallation of a tantalum target, followed by an online isotope separation process.[3][5]

- Irradiation: A tantalum target is irradiated with high-energy protons (e.g., 1.4 GeV).[7]
- Isotope Separation: The produced radionuclides are released from the target, ionized, and separated based on their mass-to-charge ratio using an online isotope separator. The mass-separated <sup>149</sup>Tb ion beam is then implanted into a catcher foil (e.g., zinc-coated gold).[5]
- Chemical Purification: The <sup>149</sup>Tb is chemically separated from the catcher foil and any isobaric or pseudo-isobaric impurities using cation exchange chromatography to obtain a highly pure solution of <sup>149</sup>Tb.[5]



# Radiolabeling of a DOTA-conjugated Peptide with Terbium-149 (General Protocol)

This protocol is a general guideline based on the radiolabeling of DOTANOC with <sup>149</sup>Tb.[3][5]

- Reagents and Equipment:
  - $\circ$  149Tb in a suitable buffer (e.g.,  $\alpha$ -hydroxyisobutyric acid solution, pH 4.7)[5]
  - DOTA-conjugated peptide (e.g., DOTANOC)
  - Reaction vial
  - Heating block or water bath set to 95°C
  - High-Performance Liquid Chromatography (HPLC) system for quality control
- Procedure:
  - 1. Add the DOTA-conjugated peptide to the vial containing the purified <sup>149</sup>Tb solution.
  - 2. Incubate the reaction mixture at 95°C for 15 minutes.[3][5]
  - 3. Allow the reaction to cool to room temperature.
- Quality Control:
  - 1. Determine the radiochemical purity of the resulting <sup>149</sup>Tb-labeled peptide using HPLC.[5] A successful radiolabeling should yield a radiochemical purity of >98%.[3][5]
  - 2. Calculate the specific activity of the radiopharmaceutical (e.g., in MBq/nmol).

### **Preclinical PET/CT Imaging Protocol**

This protocol is based on preclinical imaging studies with <sup>149</sup>Tb-DOTANOC in tumor-bearing mice.[3][5]

Animal Handling and Preparation:



- Use tumor-bearing mice (e.g., nude mice with xenografts).
- Anesthetize the mouse using a suitable anesthetic (e.g., a mixture of isoflurane and oxygen) for the duration of the injection and scan.[3][5]
- Radiopharmaceutical Administration:
  - Administer the <sup>149</sup>Tb-labeled compound (e.g., ~7 MBq of <sup>149</sup>Tb-DOTANOC) intravenously.
     [3][5]
- PET/CT Imaging:
  - Position the anesthetized mouse in a preclinical PET/CT scanner.
  - At a predetermined time point post-injection (e.g., 2 hours), acquire a static PET scan (e.g., 30 minutes duration).[3][5]
  - Following the PET scan, acquire a CT scan (e.g., 1.5 minutes duration) for anatomical coregistration and attenuation correction.[3][5]
- Image Reconstruction and Analysis:
  - Reconstruct the PET and CT images using the scanner's software.
  - Fuse the PET and CT images to visualize the biodistribution of the <sup>149</sup>Tb-labeled compound in relation to the anatomy.
  - Perform quantitative analysis by drawing regions of interest (ROIs) over tumors and other organs to determine the radioactivity concentration.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for PET imaging with **Terbium-149**.





Click to download full resolution via product page

Caption: Conceptual diagram of targeted PET imaging with 149Tb.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Alpha-PET with terbium-149: evidence and perspectives for radiotheragnostics [boris-portal.unibe.ch]



- 2. openmedscience.com [openmedscience.com]
- 3. Alpha-PET with terbium-149: evidence and perspectives for radiotheragnostics PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside [thno.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PET Imaging with Terbium-149]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202998#pet-imaging-protocols-for-visualizing-terbium-149-distribution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com